molecular formula C12H28O5Si B1253291 2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane CAS No. 78463-25-9

2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane

Cat. No. B1253291
CAS RN: 78463-25-9
M. Wt: 280.43 g/mol
InChI Key: QKHDUFRVIZBBBW-UHFFFAOYSA-N
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Description

2,2-dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane is a polyether that is tetraethylene glycol in which the terminal hydroxy hydrogens are replaced by methyl and trimethylsilyl groups. It is a silyl ether and a polyether. It derives from a tetraethylene glycol.

Scientific Research Applications

Synthesis and Molecular Structure

  • The Synthesis of 2-Silanorcaranes: Research by Rosenberg and Zuckerman (1971) explored the stepwise reduction of related compounds, leading to the synthesis of 2,2-Dimethyl-2-silanorcarane, which is a compound similar to 2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane (Rosenberg & Zuckerman, 1971).

Electrochemical and Structural Studies

  • Redox-active Crown Ethers: Delgado et al. (1992) conducted electrochemical and electron paramagnetic resonance studies on alkali metal complexes of quinone crown ethers, providing insights into the structural behavior of similar complex ethers (Delgado et al., 1992).

Catalysis and Chemical Reactions

  • Neat Dimethyl Ether Conversion to Olefins: Al-Dughaither and Lasa (2014) investigated the conversion of neat dimethyl ether over HZSM-5 catalysts, which is relevant for understanding the reactivity and applications of similar dimethyl compounds (Al-Dughaither & Lasa, 2014).
  • Cross-Linked Polymer Coated Pd Nanocatalysts: Wu et al. (2009) developed catalysts for hydrogenation reactions, demonstrating the role of dimethyl compounds in enhancing selectivity and stability in green chemistry applications (Wu et al., 2009).

Interaction with Ions

  • Interaction with Hydrogen and Copper(II) Ions: Aragó et al. (1991) synthesized and characterized polyazaalkanes, including dimethyl variants, studying their protonation behavior, which can be related to the behavior of similar compounds (Aragó et al., 1991).

Gas-Phase Molecular Structure

  • Molecular Structure from Gas-Phase Electron Diffraction: Schultz et al. (1993) investigated the gas-phase molecular structure of a compound closely related to 2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane, providing insights into its molecular conformation (Schultz et al., 1993).

properties

CAS RN

78463-25-9

Product Name

2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane

Molecular Formula

C12H28O5Si

Molecular Weight

280.43 g/mol

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy-trimethylsilane

InChI

InChI=1S/C12H28O5Si/c1-13-5-6-14-7-8-15-9-10-16-11-12-17-18(2,3)4/h5-12H2,1-4H3

InChI Key

QKHDUFRVIZBBBW-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCO[Si](C)(C)C

Canonical SMILES

COCCOCCOCCOCCO[Si](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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